2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide
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Overview
Description
2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines phenoxy, tetrahydrothiophen, and furan moieties, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 3,5-dimethylphenol, which is then reacted with chloroacetic acid to form 3,5-dimethylphenoxyacetic acid. This intermediate is further reacted with tetrahydrothiophene-3-one to introduce the tetrahydrothiophen moiety. Finally, the compound is coupled with 5-methylfuran-2-ylmethylamine under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes or as a potential therapeutic agent.
Medicine: Research may explore its potential as a drug candidate for treating various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The phenoxy and furan moieties may interact with enzymes or receptors, while the tetrahydrothiophen group could influence the compound’s overall reactivity and stability. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
- 4-(2,5-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
Uniqueness
Compared to similar compounds, 2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide stands out due to its unique combination of functional groups
Properties
Molecular Formula |
C20H25NO5S |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide |
InChI |
InChI=1S/C20H25NO5S/c1-14-8-15(2)10-19(9-14)25-12-20(22)21(11-18-5-4-16(3)26-18)17-6-7-27(23,24)13-17/h4-5,8-10,17H,6-7,11-13H2,1-3H3 |
InChI Key |
PSTGPGJFUBQRNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
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